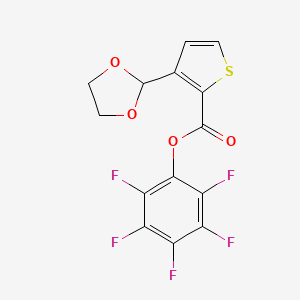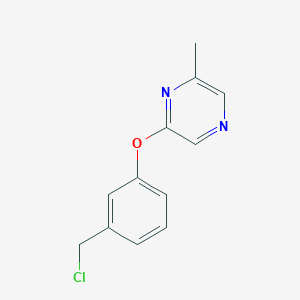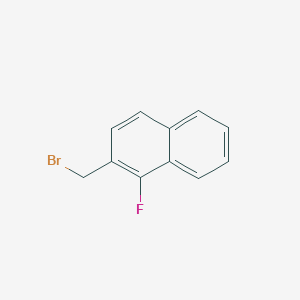
2-(Bromomethyl)-1-fluoronaphthalene
Overview
Description
“2-(Bromomethyl)-1-fluoronaphthalene” is a chemical compound that contains bromine and fluorine atoms attached to a naphthalene ring . It’s a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-1-fluoronaphthalene” would consist of a naphthalene ring with a bromomethyl group (-CH2Br) attached to one carbon and a fluorine atom attached to a different carbon . The exact structure would depend on the positions of these groups on the naphthalene ring .
Chemical Reactions Analysis
While specific reactions involving “2-(Bromomethyl)-1-fluoronaphthalene” are not available, bromomethyl compounds are known to participate in various types of reactions. For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions, leading to the formation of alkenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-1-fluoronaphthalene” would depend on its exact structure. In general, bromomethyl compounds are typically colorless to pale yellow liquids or solids . They are usually soluble in organic solvents and have relatively high boiling points due to the presence of the bromine atom .
Scientific Research Applications
Analytical Chemistry Applications
2-(Bromomethyl)-1-fluoronaphthalene has been utilized in analytical chemistry for the determination of fluoride in biological samples like plasma and urine. Kwon and Shin (2014) developed a gas chromatography-mass spectrometric method using 2-(bromomethyl)naphthalene for derivatization, which allowed for sensitive detection of fluoride in these biological samples (Kwon & Shin, 2014).
Organic Chemistry and Synthesis
In the field of organic chemistry, 2-(bromomethyl)-1-fluoronaphthalene and its derivatives have been studied for various synthesis applications. Leroux, Mangano, and Schlosser (2005) researched the reactivity of related compounds in the synthesis of complex molecules, highlighting the versatility of these compounds in organic synthesis (Leroux, Mangano, & Schlosser, 2005).
Chromatography and Labelling
Gatti, Cavrini, and Roveri (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound related to 2-(bromomethyl)-1-fluoronaphthalene, as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of carboxylic acids (Gatti, Cavrini, & Roveri, 1992).
Spectroscopy and Material Science
The study of halogenated naphthalenes, including those related to 2-(bromomethyl)-1-fluoronaphthalene, has also been significant in spectroscopy and material science. For instance, Krishnakumar, Prabavathi, and Muthunatesan (2008) conducted a detailed analysis of the vibrational spectra of 1-bromo 4-fluoronaphthalene, which helps in understanding the physical and chemical properties of these compounds (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Environmental and Biological Studies
The effects of fluorinated naphthalenes on biological systems have also been a subject of research. Cerniglia et al. (1984) studied the metabolism of 1-fluoronaphthalene in a fungal model, providing insights into the biological interactions of such compounds (Cerniglia, Miller, Yang, & Freeman, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUXWTYHZWLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604026 | |
| Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-fluoronaphthalene | |
CAS RN |
23683-25-2 | |
| Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



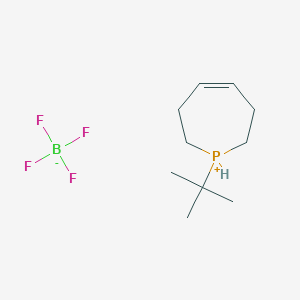
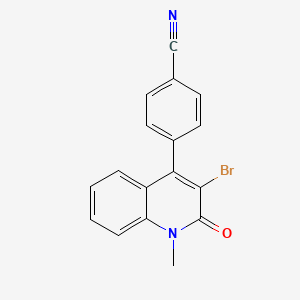

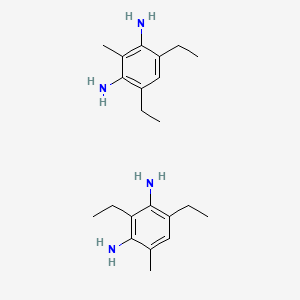




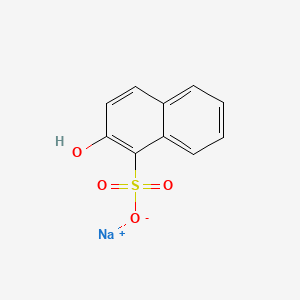
![2-[(3,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B1629446.png)
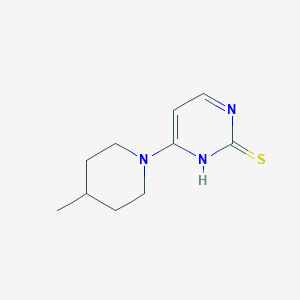
![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)
